molecular formula C72H112O8 B054279 C-Undecylcalix[4]resorcinarene CAS No. 116780-43-9

C-Undecylcalix[4]resorcinarene

Cat. No. B054279
M. Wt: 1105.7 g/mol
InChI Key: NLPGYPIHQCVVRO-UHFFFAOYSA-N
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Description

C-Undecylcalix4resorcinarene is a macrocyclic compound, consisting of phenolic/resorcinolic units linked together by methylene bridges . It’s often used for molecular recognition . It has an empirical formula of C72H112O8 and a molecular weight of 1123.67 .


Synthesis Analysis

Calix4resorcinarenes can be generally obtained by the inorganic acid (such as concentrated HCl) catalyzed condensation reaction of resorcinol with corresponding aliphatic or aromatic aldehydes with high yields under mild conditions . Three positions of R1, R2, and –OH groups in calix4resorcinarene could be modified .


Molecular Structure Analysis

The crystal structure of the molecular complex of C-undecylcalix4resorcinarene with dioxane has been determined by X-ray analysis . The calix4resorcinarene moiety adopts a bowl conformation with C4v symmetry . Four undecyl chains are axially oriented .


Chemical Reactions Analysis

Functionalized calix4resorcinarene derivatives play an important role in the development of self-assembly chemistry . Hydrogen bonding and metal coordination are the two most common interactions to obtain multicomponent structures .


Physical And Chemical Properties Analysis

The thermal behavior of the different synthesized molecules was studied using thermal analysis combined with mass spectrometric evolved analysis of the vapors . They were also characterized by X-ray powder diffraction to analyze their degree of crystallinity .

Scientific Research Applications

  • Crystal Structure Analysis : C-Undecylcalix[4]resorcinarene forms molecular complexes with other substances like dioxane, exhibiting specific structural properties like bowl conformation and bowl-to-bowl packing with hydrophilic and hydrophobic layers (Borowia et al., 1999).

  • Thermal Decomposition Studies : It forms solid adducts with secondary and tertiary amines, and the thermal decomposition of these complexes reveals a multi-step deamination process (Utzig et al., 2004).

  • Chemical Sensing Applications : C-Undecylcalix[4]resorcinarene has been used to modify electrodes for the detection of molecules like hydroquinone, demonstrating improved selectivity and sensitivity in these biosensor applications (Zhang Xiao, 2000).

  • Functionalization Studies : The compound has been functionalized with various substituents, including phosphorus and fluorine-containing groups, to explore its chemical reactivity and potential applications (Neda et al., 1998).

  • Heavy Metal Ion Sensing : Its derivatives have been studied for interactions with harmful metal cations like Cd^2+, Hg^2+, Pb^2+, and Cu^2+, suggesting potential use in ion-selective chemical sensors (Eddaif et al., 2019).

  • Monolayer Studies for Chiral Molecules : Chiral amphiphilic derivatives of C-Undecylcalix[4]resorcinarenes form well-organized monolayers, indicating potential applications in areas like molecular recognition (Prus et al., 1998).

  • Self-Assembly in Solvents : Studies show that C-Undecylcalix[4]resorcinarene can self-assemble into structures like hexameric capsules in certain solvents, indicating potential for advanced material design (Fujii & Sakurai, 2021).

  • Interaction Studies with Organic Solutes : Its interaction with various solvents has been characterized using techniques like inverse gas chromatography, providing insight into its molecular interactions (Białoń et al., 2004).

  • Nanoparticle Research : It has been used in the transfer of gold nanoparticles from aqueous to organic solutions, acting as both a phase-transfer and capping agent (Misra et al., 2006).

Safety And Hazards

C-Undecylcalix4resorcinarene is classified as Eye Irritant 2 and Skin Irritant 2 . It causes serious eye irritation (H319) and skin irritation (H315) .

Future Directions

C-Undecylcalix4resorcinarene has been used to develop a composite film for the electrochemical sensing of tryptophan . This novel sensing platform holds great potential for various applications in the determination of tryptophan .

properties

IUPAC Name

2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H112O8/c1-5-9-13-17-21-25-29-33-37-41-53-57-45-59(67(75)49-65(57)73)54(42-38-34-30-26-22-18-14-10-6-2)61-47-63(71(79)51-69(61)77)56(44-40-36-32-28-24-20-16-12-8-4)64-48-62(70(78)52-72(64)80)55(60-46-58(53)66(74)50-68(60)76)43-39-35-31-27-23-19-15-11-7-3/h45-56,73-80H,5-44H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPGYPIHQCVVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)CCCCCCCCCCC)O)O)CCCCCCCCCCC)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H112O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1105.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-Undecylcalix[4]resorcinarene monohydrate

CAS RN

112247-07-1
Record name C-Undecylcalix[4]resorcinarene Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
T Borowia, M Mączyński, M Pietraszkiewicz… - Journal of inclusion …, 1999 - Springer
The crystal structure of the molecular complex of C-undecylcalix[4]resorcinarene with dioxane has been determined by X-ray analysis. The asymmetric unit contains one host and four …
Number of citations: 20 link.springer.com
Y Dai, D Li, P Wang, Y Guo, J Mi, W Fang - Fuel, 2024 - Elsevier
The antioxidation performance of small molecule antioxidants in high temperature environments is often limited due to insufficient thermal stability. Thus, macromolecular calixarene …
Number of citations: 0 www.sciencedirect.com
L Eddaif, A Shaban, J Telegdi - Water, Air, & Soil Pollution, 2019 - Springer
The calix[4]resorcinarene macrocycles are excellent oligomers for the design of amphiphilic derivatives; they can form self-assemblies and stable sensing networks. Owing to their …
Number of citations: 2 link.springer.com
CF Wilson, MP Eastman, CJ Hartzell - The Journal of Physical …, 1997 - ACS Publications
The behavior of water in a benzene solution of C-undecylcalix[4]resorcinarene (UR) is studied by 1 H 2D NMR exchange spectroscopy and by 1D NMR. The rate constants for …
Number of citations: 13 pubs.acs.org
A Vollbrecht, I Neda, R Schmutzler - Phosphorus, Sulfur, and …, 1995 - Taylor & Francis
The reaction of C-undecylcalix[4]resorcinarene 2 with hexamethyldisilazane furnished the octakis-trimethylsilylated derivative 3. Treatment of 3 with PF 2 Cl gave the tetrakis-…
Number of citations: 13 www.tandfonline.com
Y Koide, H Terasaki, H Sato, H Shosenji… - Bulletin of the Chemical …, 1996 - journal.csj.jp
Table-type chelating surfactants ([4]ArmX-R 12 , mX means the number of phosphates (P), carboxylic acid (Ac), and hydroxamic acid (Hx), respectively) have been derived from the calix[…
Number of citations: 50 www.journal.csj.jp
M Pietraszkiewicz, O Pietraszkiewicz… - Journal Butlerov …, 2000 - researchgate.net
1 Institute of Physical Chemistry Polish Academy of Sciences. 01224 Warsaw. Kasprzaka 44/52. Poland. E-mail: pietrasz@ ichf. edu. pl 2 Department of Analytical Chemistry. Warsaw …
Number of citations: 10 www.researchgate.net
MC Young, KE Djernes, JL Payton, D Liu… - Journal of Chemical …, 2019 - ACS Publications
In response to the call for an increased emphasis from the American Chemical Society on including macromolecular studies in the undergraduate curriculum, a supramolecular-themed …
Number of citations: 3 pubs.acs.org
TK Misra, TS Chen, CY Liu - Journal of colloid and interface science, 2006 - Elsevier
Citrate-capped gold nanoparticles (NPs) in aqueous solution were transferred directly into the organic solution mesitylene containing C-undecylcalix[4]-resorcinarene (C11-…
Number of citations: 47 www.sciencedirect.com
WC Moreira, PJ Dutton, R Aroca - Langmuir, 1994 - ACS Publications
A vibrational characterization of C-undecylcalix [4] resorcinarene (CALOL) has been carried out. The first Raman data of CALOL obtained with near-infrared excitationat 1064.1 nm are …
Number of citations: 40 pubs.acs.org

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